Rilmazafone, also known as Rhythmy, is a water-soluble prodrug developed in Japan . It is converted into several benzodiazepine metabolites within the human body that have sedative and hypnotic effects . Rilmazafone is not classified as a benzodiazepine in several countries, including the United States, as it lacks a benzene ring fused with a diazepine ring .
Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . The metabolites were synthesized in-house for quantification in a study investigating two separate deaths suspected to be caused by pagoclone .
During screening by high-resolution mass spectrometry, rilmazafone metabolites were presumptively identified .
Rilmazafone has a molecular formula of C21H20Cl2N6O3 and a molecular weight of 475.3 g/mol . It is a member of benzophenones .
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 13568-33-7
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3